(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a pyrimidine moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 6-methylpyrimidine, and acryloyl chloride.
Step 1 Formation of Intermediate: The first step involves the reaction of 1,3-benzodioxole with acryloyl chloride in the presence of a base like triethylamine to form (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride.
Step 2 Coupling Reaction: The intermediate is then reacted with 6-methylpyrimidine-4-ylmethanamine under basic conditions to yield the final product, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its acrylamide group, which can form covalent bonds with active site residues.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The acrylamide group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. The benzodioxole and pyrimidine rings can interact with hydrophobic pockets in receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: Lacks the pyrimidine moiety, making it less versatile in biological applications.
N-((6-methylpyrimidin-4-yl)methyl)acrylamide: Lacks the benzodioxole ring, reducing its potential for enzyme inhibition.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-methylacrylamide: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is unique due to its combination of a benzodioxole ring, a pyrimidine moiety, and an acrylamide group. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple research and industrial fields.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(6-methylpyrimidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-13(19-9-18-11)8-17-16(20)5-3-12-2-4-14-15(7-12)22-10-21-14/h2-7,9H,8,10H2,1H3,(H,17,20)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDYCTXVZDBFY-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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